2-DG Demonstrates Superior Antiangiogenic Efficacy Versus More Potent Glycolytic Inhibitors 2-FDG and Oxamate
2-DG was a more effective inhibitor of endothelial cell (EC) properties relevant to angiogenesis than two more efficacious glycolytic inhibitors, 2-fluorodeoxy-D-glucose (2-FDG) and oxamate, despite 2-FDG being a stronger hexokinase inhibitor [1]. The antiangiogenic superiority of 2-DG is attributed to its ability to interfere with endothelial N-linked glycosylation via inhibition of lipid-linked oligosaccharide (LLO) synthesis, an effect reversed by mannose supplementation and not shared by 2-FDG [1].
| Evidence Dimension | Inhibition of endothelial cell angiogenesis in vitro and in vivo |
|---|---|
| Target Compound Data | 2-DG inhibits EC growth, induces cytotoxicity, blocks migration, and inhibits actively forming endothelial capillaries |
| Comparator Or Baseline | 2-Fluorodeoxy-D-glucose (2-FDG) and oxamate |
| Quantified Difference | 2-DG was a better inhibitor of EC properties than 2-FDG and oxamate; 2-FDG is a more potent glycolytic inhibitor and better hexokinase inhibitor than 2-DG |
| Conditions | In vitro endothelial cell culture (proliferation, migration, capillary formation assays); in vivo matrigel plug assay and LHBETATAG transgenic retinoblastoma mouse model |
Why This Matters
Researchers investigating antiangiogenic strategies or endothelial cell metabolism should select 2-DG over 2-FDG or oxamate, as 2-DG provides superior inhibition of angiogenesis-relevant EC properties despite lower glycolytic inhibitory potency.
- [1] Merchan JR, Kovács K, Railsback JW, et al. Antiangiogenic Activity of 2-Deoxy-D-Glucose. PLoS One. 2010;5(10):e13699. View Source
